![molecular formula C18H19N3O2 B2708871 N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide CAS No. 1384636-22-9](/img/structure/B2708871.png)
N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide, also known as JNJ-1661010, is a small molecule inhibitor that has shown potential in the treatment of various diseases such as cancer, inflammation, and neuropathic pain.
Mechanism of Action
N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide acts as a selective inhibitor of the protein kinase CK1δ, which is involved in various cellular processes such as cell cycle regulation, DNA repair, and circadian rhythm. By inhibiting CK1δ, this compound disrupts these processes, leading to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit cancer cell growth, induce apoptosis (programmed cell death), and reduce inflammation. Additionally, this compound has been shown to reduce neuropathic pain in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide is its selectivity for CK1δ, which reduces the risk of off-target effects. Additionally, this compound has shown promising results in preclinical studies, making it a potential candidate for further development. However, this compound has limitations in terms of its pharmacokinetic properties, such as poor solubility and bioavailability, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide. One direction is to optimize the pharmacokinetic properties of this compound to improve its effectiveness in vivo. Another direction is to investigate the potential use of this compound in combination with other therapies for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neuropathic pain.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown potential in the treatment of various diseases such as cancer, inflammation, and neuropathic pain. Its selectivity for CK1δ and promising results in preclinical studies make it a potential candidate for further development. However, its pharmacokinetic properties need to be optimized to improve its effectiveness in vivo. Further studies are needed to fully understand the mechanism of action of this compound and its potential use in combination with other therapies for the treatment of various diseases.
Synthesis Methods
The synthesis of N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide involves the reaction of 2-methylbenzonitrile with 3-hydroxypyridine in the presence of a base to form 3-cyano-2-methylbenzaldehyde. This intermediate is then reacted with 4-hydroxybutanoyl chloride in the presence of a base to form this compound.
Scientific Research Applications
N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and colon cancer. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been studied for its potential use in the treatment of neuropathic pain.
properties
IUPAC Name |
N-[cyano-(2-methylphenyl)methyl]-4-pyridin-3-yloxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-14-6-2-3-8-16(14)17(12-19)21-18(22)9-5-11-23-15-7-4-10-20-13-15/h2-4,6-8,10,13,17H,5,9,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAESRSYAEZYLPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)NC(=O)CCCOC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2708788.png)

![2-(2-chloro-6-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2708793.png)
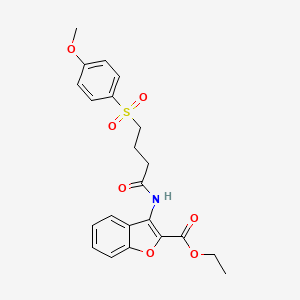
![2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid](/img/structure/B2708797.png)
![N-[(cyclopropylcarbonyl)oxy]-N-((Z)-2,2,2-trifluoro-1-{1-(4-fluorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}ethylidene)amine](/img/structure/B2708800.png)
![2,2-Dimethyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]propanamide](/img/structure/B2708802.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2708804.png)
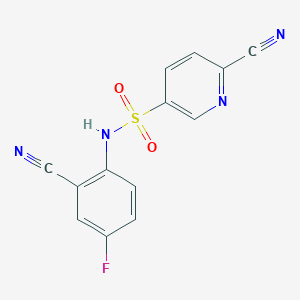
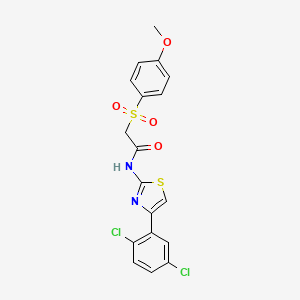
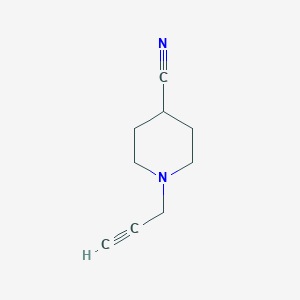
![2-[3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2708809.png)
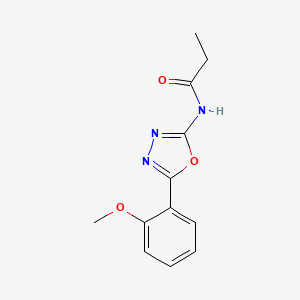
![2-methyl-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2708811.png)